N-(2-methylphenyl)pyridine-4-carboxamide
Description
N-(2-Methylphenyl)pyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 2-methylphenyl moiety. The compound’s scaffold is notable for its versatility, enabling modifications that influence bioactivity, solubility, and stability .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(2-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16) |
InChI Key |
HDXFMZAMFCTPSU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Key Structural Analogs :
Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring enhance anti-inflammatory activity by improving enzyme (COX/LOX) binding affinity .
- Heterocyclic Modifications: Thiazolidinone-ring-containing analogs (e.g., compounds in and ) exhibit pronounced anti-inflammatory effects but may introduce metabolic instability compared to simpler carboxamides .
- Positional Isomerism : Pyridine-4-carboxamide derivatives (e.g., target compound) vs. pyridine-3-carboxamide () show divergent bioactivity profiles due to altered hydrogen-bonding interactions with target enzymes .
Yield and Purity :
| Compound Type | Typical Yield | Purity | Key Challenges |
|---|---|---|---|
| Simple carboxamides (e.g., target compound) | 75–90% | ≥95% | Minimal side reactions |
| Thiazolidinone hybrids | 60–75% | 85–90% | Cyclization efficiency |
| Sulfonyl-containing analogs | 50–65% | 80–85% | Steric hindrance in coupling |
Structural and Crystallographic Insights
- Hydrogen Bonding : Crystallographic studies of N-(adamantan-1-yl)pyridine-4-carboxamide () reveal intermolecular N–H⋯O interactions, which stabilize crystal packing and may enhance thermal stability in materials science applications .
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